![molecular formula C17H20BrNO3S B2391935 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide CAS No. 863445-52-7](/img/structure/B2391935.png)
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide
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Overview
Description
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPTT and has been used in numerous research studies to explore its properties and potential benefits.
Mechanism of Action
BPTT acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity. This leads to increased signaling and activation of downstream signaling pathways, which are involved in various neurological processes.
Biochemical and Physiological Effects:
BPTT has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt and change in response to stimuli. This is believed to be due to the compound's ability to enhance the activity of mGluR5, which is involved in the regulation of synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPTT in lab experiments is its ability to enhance synaptic plasticity, which can be useful in studying various neurological processes. However, one limitation is that BPTT is not very selective and can also interact with other receptors, which can complicate the interpretation of results.
Future Directions
There are numerous future directions for research involving BPTT. One potential direction is to explore its potential use in the treatment of various neurological disorders such as schizophrenia and Alzheimer's disease. Another potential direction is to develop more selective compounds that can specifically target mGluR5, which can help to reduce the potential for off-target effects. Additionally, further research is needed to fully understand the mechanisms of action of BPTT and its potential applications in various fields.
Synthesis Methods
The synthesis of BPTT involves the reaction of 4-bromobenzonitrile with cyclohexanecarboxylic acid in the presence of triethylamine and 1,2-dichloroethane. The resulting product is then reacted with thionyl chloride and 3,4-dihydro-2H-pyran to produce the final compound.
Scientific Research Applications
BPTT has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological processes such as learning and memory. BPTT has also been studied for its potential use in the treatment of various neurological disorders such as schizophrenia and Alzheimer's disease.
properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h6-11,13,16H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDDCHKLWMIMJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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